An In-Depth Technical Guide to 9(10)-Dehydronandrolone: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 9(10)-Dehydronandrolone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(10)-Dehydronandrolone, also known as estra-4,9-dien-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (B1676933) (19-nortestosterone). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action through the androgen receptor signaling pathway. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
9(10)-Dehydronandrolone possesses a core steroidal structure characterized by a four-ring system. Its systematic IUPAC name is (8S,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3(5H)-one. The key structural features include a hydroxyl group at the C17 position, a ketone group at the C3 position, and conjugated double bonds at the C4-C5 and C9-C10 positions.
Physicochemical Properties
A summary of the key physicochemical properties of 9(10)-dehydronandrolone is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄O₂ | [1][2] |
| Molecular Weight | 272.38 g/mol | [3][4] |
| IUPAC Name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3(5H)-one | [1] |
| CAS Number | 6218-29-7 | [2][3] |
| Appearance | Slightly yellow to yellow crystalline powder | [2] |
| Melting Point | 190 °C | [2][3][5] |
| Boiling Point (Predicted) | 466.8 ± 45.0 °C | [3] |
| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |
| Water Solubility | 53 mg/L at 20 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| pKa (Predicted) | 15.00 ± 0.40 | [3] |
| LogP (Predicted) | 2.4 at 25 °C | [3] |
| Optical Rotation | [α]²⁰/D = -310 to -330° (c=0.5 in MeOH) | [2] |
Experimental Protocols
Synthesis of Estra-4,9-diene-3,17-dione (A Related Precursor)
While a specific detailed protocol for the synthesis of 17β-hydroxy-estra-4,9-diene-3-one was not found in the public literature, a three-step synthesis for the closely related precursor, estra-4,9-diene-3,17-dione, has been described and is presented here as a reference.[6] This process involves a Grignard reaction, oxidation, and a domino cyclization reaction.
Step 1: Grignard Reaction
-
To a mixture of magnesium turnings (1.44 g, 60.0 mmol) in dry THF (3 mL) at room temperature, add 2-3 drops of 1,2-dibromoethane (B42909) to initiate the reaction.
-
Sequentially add 2-(3-chloropropyl)-2-methyl-1,3-dioxolane (B3029241) (0.49 g, 3.0 mmol) and another 2-3 drops of 1,2-dibromoethane.
-
Slowly add a solution of (3-chloropropyl)-2-methyl-1,3-dioxolane (4.94 g, 27.0 mmol) in THF (20 mL) to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature to obtain the Grignard reagent.
Step 2: Reaction with δ-Lactone and Jones Oxidation
-
The Grignard reagent is then reacted with a suitable δ-lactone precursor.
-
The resulting crude product is dissolved in acetone (B3395972) and treated with Jones reagent at 0 °C until the reaction is complete (monitored by TLC).
-
The reaction is quenched with ethanol, and the solvent is removed under reduced pressure.
-
The crude product is dissolved in CH₂Cl₂ and washed with 2 N aq. NaOH and brine, then dried over anhydrous Na₂SO₄.
-
The product is purified by flash column chromatography.[6]
Step 3: Domino Cyclization
-
A solution of the product from Step 2 (0.3 mmol, 91.8 mg) in toluene (B28343) (3 mL) is heated at reflux for 1.5 hours with piperidinium (B107235) acetate (B1210297) (0.3 mmol, 43.6 mg).
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield estra-4,9-diene-3,17-dione.[6]
Note: To obtain 9(10)-dehydronandrolone, a selective reduction of the 17-keto group to a 17β-hydroxyl group would be required in a subsequent step.
Androgen Receptor Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of 9(10)-dehydronandrolone to the androgen receptor (AR).
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[³H]-R1881 (a synthetic high-affinity androgen)
-
9(10)-dehydronandrolone (test compound)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of 9(10)-dehydronandrolone.
-
In assay tubes, combine the rat prostate cytosol, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or a known competitor (unlabeled R1881 for the standard curve).
-
Incubate the mixture to allow for competitive binding.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
The concentration of 9(10)-dehydronandrolone that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀) can then be calculated to determine its binding affinity.
Cell-Based Androgen Activity Assay (General Protocol)
This protocol outlines a general method to assess the biological activity of 9(10)-dehydronandrolone in a cellular context.
Materials:
-
An androgen-responsive cell line (e.g., LNCaP, MDA-PCa-2b)
-
Cell culture medium and supplements
-
9(10)-dehydronandrolone
-
A reporter gene construct driven by an androgen response element (ARE) (e.g., luciferase or β-galactosidase)
-
Transfection reagents
-
Lysis buffer and substrate for the reporter enzyme
Procedure:
-
Culture the chosen cell line in appropriate conditions.
-
Transfect the cells with the ARE-reporter plasmid.
-
Treat the transfected cells with varying concentrations of 9(10)-dehydronandrolone. Include a vehicle control and a positive control (e.g., dihydrotestosterone).
-
After an appropriate incubation period, lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luminescence or colorimetric change).
-
The dose-dependent increase in reporter activity will indicate the agonistic effect of 9(10)-dehydronandrolone on the androgen receptor signaling pathway.
Biological Activity and Signaling Pathway
9(10)-Dehydronandrolone exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][4] The binding of 9(10)-dehydronandrolone to the AR initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in the anabolic and androgenic effects associated with this class of steroids.
Androgen Receptor Signaling Pathway
The following diagram illustrates the key steps in the androgen receptor signaling pathway initiated by an anabolic steroid like 9(10)-dehydronandrolone.
Pathway Description:
-
Ligand Binding: 9(10)-Dehydronandrolone, being lipophilic, diffuses across the cell membrane into the cytoplasm. There, it binds to the ligand-binding domain of the androgen receptor (AR), which is typically complexed with heat shock proteins (HSPs).[7]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.
-
Nuclear Translocation and Dimerization: The activated AR translocates into the nucleus and dimerizes with another activated AR molecule.
-
DNA Binding and Coactivator Recruitment: The AR dimer then binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[8][9] This binding event facilitates the recruitment of coactivator proteins.
-
Gene Transcription: The entire complex of the AR dimer, coactivators, and DNA initiates the transcription of target genes by RNA polymerase II.
-
Protein Synthesis and Cellular Effects: The resulting messenger RNA (mRNA) is translated into proteins that mediate the physiological and pharmacological effects of the anabolic steroid, such as increased muscle protein synthesis.
Downstream Gene Targets
The activation of the androgen receptor by anabolic steroids like 9(10)-dehydronandrolone can influence the expression of a wide range of genes. While specific gene targets for 9(10)-dehydronandrolone are not extensively documented, studies on other androgens like dihydrotestosterone (B1667394) (DHT) and nandrolone provide insights into the potential downstream effects. These include genes involved in:
-
Muscle Growth and Differentiation: Such as those encoding for structural muscle proteins and factors involved in myogenesis.
-
Metabolism: Including genes that regulate lipid and carbohydrate metabolism.
-
Cell Proliferation and Apoptosis: Influencing the balance between cell growth and death in various tissues.
-
Hypoxia-Inducible Factor 1 (HIF-1) Signaling: Androgens have been shown to activate HIF-1α, a key regulator of cellular response to low oxygen, which can in turn regulate genes like Vascular Endothelial Growth Factor (VEGF).[10]
-
Known AR-regulated genes in prostate cancer models: These include genes like KLK3 (encoding prostate-specific antigen), KLK2, and TMPRSS2.[11]
Further research is required to elucidate the specific gene expression profile modulated by 9(10)-dehydronandrolone in various target tissues.
Conclusion
9(10)-Dehydronandrolone is a potent synthetic anabolic steroid with a well-defined chemical structure and distinct physicochemical properties. Its primary mechanism of action is through the activation of the androgen receptor, leading to the modulation of a cascade of gene expression that underlies its anabolic and androgenic effects. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences. Further investigation into its specific synthesis pathways, detailed pharmacological profiling, and the precise downstream genetic targets will be crucial for a complete understanding of its biological activity and potential therapeutic applications.
References
- 1. 9(10)-Dehydronandrolone | C18H24O2 | CID 11747706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 9(10)-Dehydronandrolone CAS#: 6218-29-7 [amp.chemicalbook.com]
- 4. 9(10)-Dehydronandrolone CAS 6218-29-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. labproinc.com [labproinc.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Androgens stimulate hypoxia-inducible factor 1 activation via autocrine loop of tyrosine kinase receptor/phosphatidylinositol 3'-kinase/protein kinase B in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the androgen receptor-regulated lncRNA landscape identifies a role for ARLNC1 in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
